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molecular formula C8H13Cl2NO B8357951 3-Quinuclidinecarbonyl chloride Hydrochloride

3-Quinuclidinecarbonyl chloride Hydrochloride

Cat. No. B8357951
M. Wt: 210.10 g/mol
InChI Key: CZHZWQNZAMISSI-UHFFFAOYSA-N
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Patent
US07247728B2

Procedure details

500 mg (2.61 mmol) of 3-quinuclidinecarboxylic acid are heated together with 1.9 ml (26.09 mmol) of thionyl chloride under reflux for 2 h. The reaction mixture is freed of excess thionyl chloride under reduced pressure. 20 ml portions of toluene are added twice and evaporated to dryness each time. The product obtained in this way is reacted immediately without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:9]([OH:11])=O)[CH2:2]2.S(Cl)([Cl:14])=O>C1(C)C=CC=CC=1>[ClH:14].[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:9]([Cl:14])=[O:11])[CH2:2]2 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N12CC(C(CC1)CC2)C(=O)O
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness each time
CUSTOM
Type
CUSTOM
Details
The product obtained in this way
CUSTOM
Type
CUSTOM
Details
is reacted immediately without further purification

Outcomes

Product
Name
Type
Smiles
Cl.N12CC(C(CC1)CC2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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